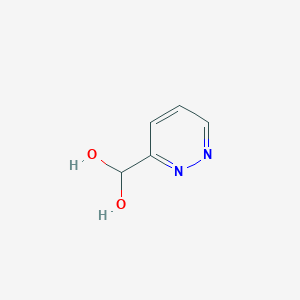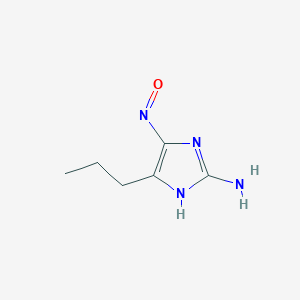![molecular formula C8H6ClN3O B12827915 1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)
1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Métodos De Preparación
The synthesis of 1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the ethanone moiety. One common method involves the reaction of 5-chloro-3-nitropyridine with hydrazine hydrate to form the corresponding pyrazole. This intermediate is then cyclized with an appropriate diketone under acidic conditions to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact .
Análisis De Reacciones Químicas
1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its potential as an enzyme inhibitor.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic effects .
Comparación Con Compuestos Similares
1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the chloro group. Similar compounds include:
1H-pyrazolo[3,4-b]pyridine: Lacks the ethanone moiety and chloro substitution.
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-one: Contains a different substitution pattern and additional ring fusion
Propiedades
Fórmula molecular |
C8H6ClN3O |
|---|---|
Peso molecular |
195.60 g/mol |
Nombre IUPAC |
1-(5-chloro-2H-pyrazolo[3,4-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H6ClN3O/c1-4(13)7-6-2-5(9)3-10-8(6)12-11-7/h2-3H,1H3,(H,10,11,12) |
Clave InChI |
WACMYGUEAWHSTD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C=C(C=NC2=NN1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





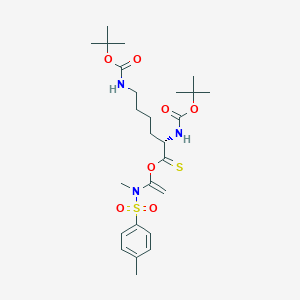
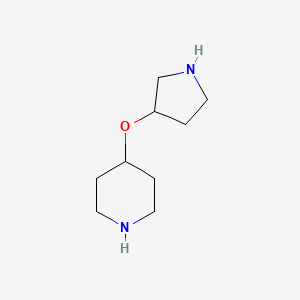
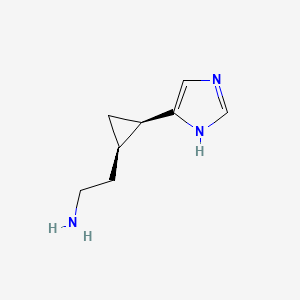
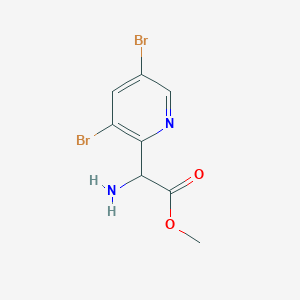


![2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)

